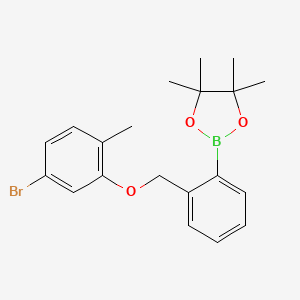
2-(2-((5-Bromo-2-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-((5-Bromo-2-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C20H24BBrO3 and its molecular weight is 403.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-((5-Bromo-2-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2246589-58-0) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a dioxaborolane ring and a bromo-substituted phenyl moiety. Its molecular formula is C20H24BBrO with a molecular weight of 403.12 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H24BBrO |
| Molecular Weight | 403.12 g/mol |
| CAS Number | 2246589-58-0 |
| Purity | 95% |
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor in certain enzymatic pathways or receptor interactions.
Potential Mechanisms:
- Enzyme Inhibition : The dioxaborolane structure is known for its ability to form stable complexes with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may modulate receptor activity through competitive binding or allosteric mechanisms.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activities in vitro:
- Cytotoxicity : Studies using various cancer cell lines have shown that this compound can induce apoptosis in a dose-dependent manner.
- Anti-inflammatory Effects : Inflammatory cytokine production was reduced in cell cultures treated with the compound.
In Vivo Studies
In vivo experiments have been conducted to assess the therapeutic potential of the compound:
- Tumor Growth Inhibition : Animal models treated with the compound showed reduced tumor growth compared to control groups.
- Immune Response Modulation : Enhanced immune responses were observed in treated animals, suggesting potential applications in immunotherapy.
Case Studies
-
Case Study on Cytotoxicity :
- A study involving breast cancer cell lines demonstrated that the compound exhibited an IC50 value of approximately 15 µM, indicating effective cytotoxicity against these cells.
-
Case Study on Anti-inflammatory Activity :
- In a model of acute inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Summary of Research Findings
The following table summarizes key findings from various studies involving this compound:
Eigenschaften
IUPAC Name |
2-[2-[(5-bromo-2-methylphenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BBrO3/c1-14-10-11-16(22)12-18(14)23-13-15-8-6-7-9-17(15)21-24-19(2,3)20(4,5)25-21/h6-12H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDDEXHBGXCCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=C(C=CC(=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














